![molecular formula C21H16N4O5S B14584176 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide CAS No. 61068-03-9](/img/structure/B14584176.png)
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide is a complex organic compound that features a methanesulfonyl group, a nitroacridine moiety, and a formamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide typically involves multiple steps. One common approach is to start with the acridine derivative, which is nitrated to introduce the nitro group. The resulting nitroacridine is then reacted with an aniline derivative under suitable conditions to form the intermediate. This intermediate is subsequently treated with methanesulfonyl chloride and formamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
Applications De Recherche Scientifique
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine derivatives: These compounds share the acridine moiety and are known for their cytotoxic activity.
Methanesulfonanilide derivatives: Compounds with similar methanesulfonyl groups.
Formamide derivatives: Compounds containing the formamide linkage.
Uniqueness
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitroacridine moiety enhances its potential as a fluorescent probe and anti-cancer agent, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
61068-03-9 |
|---|---|
Formule moléculaire |
C21H16N4O5S |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide |
InChI |
InChI=1S/C21H16N4O5S/c1-31(29,30)24(13-26)15-8-6-14(7-9-15)22-21-17-4-2-3-5-19(17)23-20-12-16(25(27)28)10-11-18(20)21/h2-13H,1H3,(H,22,23) |
Clé InChI |
JEHGIWVKRMZYAD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
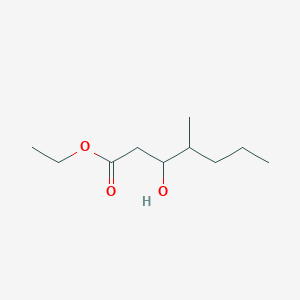
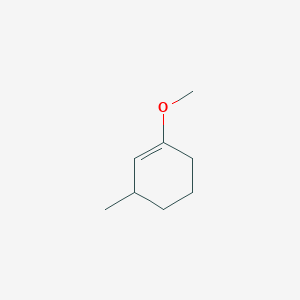
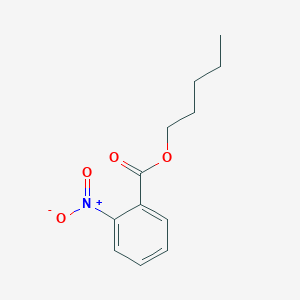
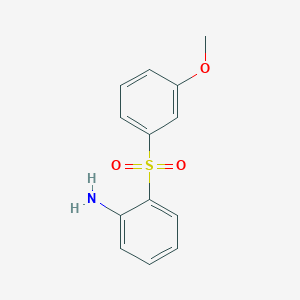
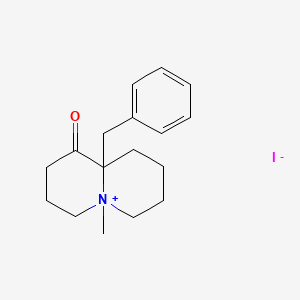

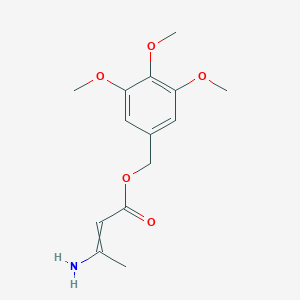
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
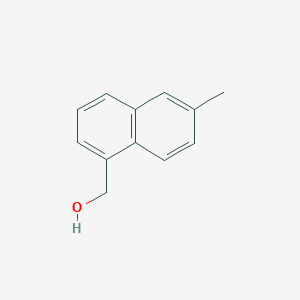
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
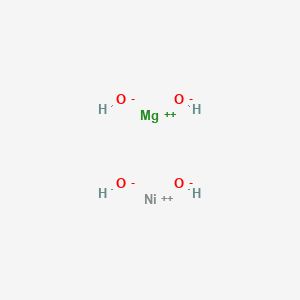
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
